N-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropane carboxamide group attached to an imidazolidinone ring, which is further substituted with a trifluoromethyl group and a chloromethylphenyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide typically involves multiple steps:
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Formation of the Imidazolidinone Core: : The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions. For instance, the reaction between 3-chloro-2-methylphenylamine and a suitable diketone can yield the imidazolidinone core.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
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Cyclopropanecarboxamide Formation: : The final step involves the formation of the cyclopropanecarboxamide group. This can be achieved by reacting the imidazolidinone intermediate with cyclopropanecarboxylic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques like chromatography and crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding alcohols or ketones.
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Reduction: : Reduction reactions can target the carbonyl groups in the imidazolidinone ring, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) under basic conditions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
The compound’s potential biological activity, due to the presence of the imidazolidinone ring and trifluoromethyl group, makes it a candidate for drug discovery and development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of this compound might be investigated for their pharmacological effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a promising lead for new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique chemical properties might also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism by which N-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide exerts its effects would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity to target proteins, while the imidazolidinone ring might facilitate interactions with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)cyclopropanecarboxamide
- N-(4-chloro-2-methylphenyl)cyclopropanecarboxamide
- N-(3-chloro-2-pyridinyl)cyclopropanecarboxamide
Uniqueness
Compared to these similar compounds, N-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide stands out due to the presence of the trifluoromethyl group and the imidazolidinone ring. These functional groups impart unique chemical and biological properties, such as increased metabolic stability and potential for diverse chemical reactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13ClF3N3O3 |
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Molecular Weight |
375.73 g/mol |
IUPAC Name |
N-[1-(3-chloro-2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H13ClF3N3O3/c1-7-9(16)3-2-4-10(7)22-12(24)14(15(17,18)19,21-13(22)25)20-11(23)8-5-6-8/h2-4,8H,5-6H2,1H3,(H,20,23)(H,21,25) |
InChI Key |
NAJDQNIPBOQNFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3CC3 |
Origin of Product |
United States |
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